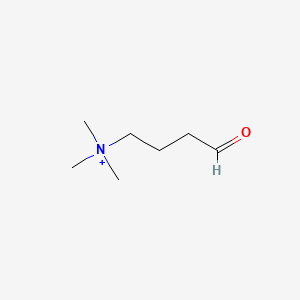

4-Trimethylammoniobutanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它以丁醛骨架上连接的三甲基铵基团为特征。 这种化合物是在包括人类和小鼠在内的各种生物体中发现的代谢产物 .

准备方法

合成路线和反应条件: 4-三甲基氨基丁醛可以通过4-三甲基氨基丁醇的氧化合成。 反应通常涉及在受控条件下使用吡啶鎓氯铬酸酯 (PCC) 或三氧化铬 (CrO3) 等氧化剂 .

工业生产方法: 4-三甲基氨基丁醛的工业生产可能涉及使用金属催化剂对 4-三甲基氨基丁醇进行催化氧化。 该工艺经过优化,可实现高产率和高纯度,确保该化合物适用于各种应用 .

化学反应分析

反应类型: 4-三甲基氨基丁醛会经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成 4-三甲基氨基丁酸.

还原: 该化合物可以被还原成 4-三甲基氨基丁醇.

常用试剂和条件:

主要产物:

氧化: 4-三甲基氨基丁酸.

还原: 4-三甲基氨基丁醇.

取代: 根据所使用的亲核试剂而定的各种取代衍生物.

科学研究应用

作用机制

4-三甲基氨基丁醛的作用机制涉及它与特定酶的相互作用。 例如,它可以通过 4-三甲基氨基丁醛脱氢酶的作用转化为 4-三甲基氨基丁酸 。 这种转化在与 L-肉碱合成相关的代谢途径中至关重要 .

类似化合物:

4-三甲基氨基丁酸: 4-三甲基氨基丁醛的衍生物,参与 L-肉碱的合成.

γ-丁酰甜菜碱: 另一种相关化合物,也是 L-肉碱的前体.

独特性: 4-三甲基氨基丁醛因其在代谢途径中的特定作用以及能够进行各种化学反应而具有独特性,使其成为研究和工业应用的多功能化合物 .

相似化合物的比较

4-Trimethylammoniobutanoic acid: A derivative of 4-trimethylammoniobutanal, involved in the synthesis of L-carnitine.

Gamma-butyrobetaine: Another related compound, also a precursor to L-carnitine.

Uniqueness: this compound is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .

生物活性

4-Trimethylammoniobutanal, also known as 4-trimethylaminobutyraldehyde, is a compound that plays a significant role in various biological processes, particularly in metabolism and cellular functions. This article explores its biochemical properties, enzymatic activities, and potential therapeutic implications based on diverse research findings.

This compound is characterized by its trimethylammonium group, which contributes to its solubility and interaction with biological membranes. It is primarily involved in the metabolism of amino acids and plays a role in the detoxification of aldehydes.

Enzymatic Activity

The primary enzymatic activity associated with this compound involves its conversion to 4-trimethylammoniobutanoic acid through the action of aldehyde dehydrogenase enzymes. The reaction can be summarized as follows:

This reaction demonstrates the compound's role in oxidoreductase activity, which is critical for cellular metabolism and energy production .

Metabolic Pathways

This compound is involved in several key metabolic pathways:

- Lysine Catabolism : It plays a role in the breakdown of lysine, an essential amino acid, contributing to various metabolic functions.

- Detoxification : The compound aids in the detoxification of lipid peroxidation-derived aldehydes, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

- Protective Effects Against Oxidative Stress : Research indicates that this compound helps protect cells from oxidative damage by facilitating the metabolism of harmful aldehydes. This function is particularly important in maintaining cellular integrity under stress conditions .

- Role in Neurodegenerative Diseases : Studies have suggested that alterations in the metabolism of compounds like this compound may be linked to neurodegenerative diseases. For instance, its metabolic pathways could influence cognitive functions and energy homeostasis in neuronal cells .

- Metabolomic Analysis : Recent metabolomic studies have identified significant changes in metabolites associated with this compound, indicating its involvement in various physiological and pathological processes. For example, differential expression of metabolites was observed in models of aging and neurodegeneration .

Research Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 115.19 g/mol |

| Enzyme Involved | 4-Trimethylaminobutyraldehyde Dehydrogenase |

| Gene Name | ALDH9A1 |

| Reaction | This compound + NAD+ → 4-Trimethylammoniobutanoic acid + NADH |

| Biological Role | Metabolism of lysine; detoxification of aldehydes |

属性

CAS 编号 |

64595-66-0 |

|---|---|

分子式 |

C7H16NO+ |

分子量 |

130.21 g/mol |

IUPAC 名称 |

trimethyl(4-oxobutyl)azanium |

InChI |

InChI=1S/C7H16NO/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3/q+1 |

InChI 键 |

OITBLCDWXSXNCN-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCC=O |

规范 SMILES |

C[N+](C)(C)CCCC=O |

Key on ui other cas no. |

64595-66-0 |

物理描述 |

Solid |

同义词 |

gamma-trimethylaminobutyraldehyde trimethylaminobutyraldehyde |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。